N-(Bromomethyl)-N-methylbenzamide
Overview
Description
N-(Bromomethyl)-N-methylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with a bromomethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Bromomethyl)-N-methylbenzamide typically involves the bromomethylation of N-methylbenzamide. One common method includes the reaction of N-methylbenzamide with paraformaldehyde and hydrobromic acid in acetic acid, which results in the formation of the desired bromomethylated product .
Industrial Production Methods: Industrial production methods for this compound often involve similar bromomethylation reactions but are scaled up to accommodate larger quantities. Continuous-flow processes and optimized reaction conditions are employed to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-(Bromomethyl)-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as N-(Hydroxymethyl)-N-methylbenzamide when hydroxide is the nucleophile.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound, depending on the specific reaction conditions
Scientific Research Applications
N-(Bromomethyl)-N-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Bromomethyl)-N-methylbenzamide involves its reactivity with nucleophiles, leading to the formation of various substituted products. The bromomethyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is crucial for its applications in organic synthesis and biochemical studies .
Comparison with Similar Compounds
N-(Chloromethyl)-N-methylbenzamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
N-(Hydroxymethyl)-N-methylbenzamide: Contains a hydroxymethyl group, offering different reactivity and applications.
Uniqueness: N-(Bromomethyl)-N-methylbenzamide is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro- and hydroxymethyl analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Biological Activity
N-(Bromomethyl)-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bromomethyl group attached to a methylbenzamide framework. The presence of the bromine atom enhances the compound's lipophilicity, which may influence its interaction with biological macromolecules. The amide functional group is also significant, as it can participate in various biochemical pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth, making it a candidate for therapeutic applications.
- Receptor Interaction : It can interact with various receptors, potentially activating or inhibiting specific signaling pathways.
- Electrophilic Reactions : Due to the electrophilic nature of the bromomethyl group, it can participate in nucleophilic substitution reactions that may alter cellular functions.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit notable biological activities:
Activity | Details |
---|---|
Antimicrobial | Exhibits potential against various microbial strains, including resistant bacteria. |
Anticancer | May inhibit cancer cell growth through enzyme inhibition and receptor modulation. |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their effects on activity:
Case Studies
Several studies have highlighted the potential of this compound and its derivatives:
- Antimicrobial Activity : A study demonstrated that derivatives with bromomethyl groups showed enhanced antimicrobial properties against resistant strains of bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of essential enzymes.
- Anticancer Properties : Research indicated that certain benzamide derivatives, including those structurally related to this compound, exhibited significant cytotoxicity against various cancer cell lines. The compounds were shown to induce apoptosis through activation of caspase pathways .
- High Throughput Screening : A high-throughput screening approach identified benzamide derivatives as protective agents against ER stress-induced β-cell dysfunction, showcasing the potential for therapeutic applications in diabetes management .
Properties
IUPAC Name |
N-(bromomethyl)-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11(7-10)9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHDEYANHZAARD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CBr)C(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515926 | |
Record name | N-(Bromomethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90702-03-7 | |
Record name | N-(Bromomethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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